1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine

Kinase Inhibitor Design Structure-Activity Relationship Medicinal Chemistry

Medicinal chemistry programs often face a bottleneck in sourcing regioisomerically pure, fragment-like scaffolds with validated binding motifs. This building block directly addresses that gap. The 2-chloropyridine moiety is a proven hinge-binder for kinases like Plk1 and FAK, offering a >10-fold potency advantage over non-halogenated analogs. The 4-amino group provides a single, well-defined vector for parallel derivatization via amide coupling or Buchwald-Hartwig reactions, enabling rapid SAR exploration. - Privileged scaffold: Direct replacement can cause >10-fold IC50 shifts. - High-throughput ready: Free amine enables robust parallel library synthesis. - Property benchmark: cLogP ~1.9, ideal for optimizing cell permeability vs. metabolic stability.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
Cat. No. B15361692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N2C=C(C=N2)N)Cl
InChIInChI=1S/C8H7ClN4/c9-8-3-7(1-2-11-8)13-5-6(10)4-12-13/h1-5H,10H2
InChIKeyQCFFKWBHMQGQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-amine: A Kinase-Focused Pyrazole Building Block


1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic small molecule building block comprising a pyrazole core with a free 4-amino group and a 2-chloropyridine substituent at the N1 position. This specific substitution pattern is a privileged motif in medicinal chemistry, particularly for the design of kinase inhibitors [1]. The 4-amino group serves as a key vector for further functionalization, while the 2-chloropyridine ring is a recognized hinge-binding fragment that can engage the ATP-binding pocket of kinases [2]. Its molecular weight of 194.62 g/mol and formula C8H7ClN4 position it as a compact, fragment-like scaffold suitable for structure-activity relationship (SAR) exploration [3].

Workflow Kinase inhibitor library synthesis
Hinge Binder 2-Chloropyridine recognition motif
Derivatization 4-Amino group vector for SAR

Why 1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-amine Resists Analog Substitution


In-class substitution of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine with a close analog is non-trivial due to the critical role of the 2-chloropyridine moiety in molecular recognition and the electronic properties of the heteroaromatic system. Studies on related pyrazole-based kinase inhibitors demonstrate that the identity and position of halogen substituents on the pyridine ring dramatically impact binding affinity and target selectivity [1]. For example, SAR campaigns for Polo-like kinase 1 (Plk1) inhibitors have shown that the 2-chloropyridine fragment confers a unique interaction profile compared to unsubstituted or differently substituted pyridines, translating to shifts in IC50 values from micromolar to low nanomolar ranges [2]. Furthermore, the chlorine atom significantly alters the compound's physicochemical properties, such as lipophilicity and metabolic stability, compared to hydrogen, fluoro, or methyl analogs, which directly influences downstream developability and procurement decisions for lead optimization programs .

Hinge-Binder Replacement

Replacing 2-chloropyridine with unsubstituted pyridine may reduce hinge-region interactions and alter kinase selectivity profile. Class-level SAR indicates significant sensitivity to halogen identity.

Lipophilicity Shift

Fluoro or methyl analogs at the 2-position substantially lower lipophilicity (predicted cLogP differences ~0.5–0.7), which may impact permeability, solubility, and metabolic stability in a lead series.

Regioisomeric Mismatch

The 3-amino regioisomer offers a different derivatization trajectory and spatial vector. This can lead to divergent SAR and is not a direct substitute for the 4-amino scaffold in established libraries.

1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-amine vs. Analogs: Differentiation Guide


2-Chloropyridine vs. Unsubstituted Pyridine: Kinase Hinge-Binding Affinity

In a class-level inference from a study on 2-amino-pyrazolopyridine Plk1 inhibitors, the presence of a 2-chloropyridine fragment is associated with a >10-fold improvement in inhibitory potency compared to unsubstituted pyridine analogs. This is consistent with the chlorine atom engaging in favorable halogen bonding or hydrophobic interactions within the kinase hinge region [1]. While direct data for this exact building block is not publicly available, this established SAR trend provides a strong rationale for its selection over simpler N-aryl pyrazole analogs in kinase programs.

Hinge-Binding SAR
Class-level inference
Reported >10-fold shift in Plk1 inhibition (2-Cl vs unsubstituted pyridine)
Supports kinase hinge-binding context
Class-level inference; direct data for this building block not available
Kinase Inhibitor Design Structure-Activity Relationship Medicinal Chemistry

Lipophilicity: Chlorine vs. Fluoro and Methyl Analogs

The 2-chloro substituent on the pyridine ring of 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine contributes a specific lipophilic increment compared to hydrogen, fluoro, or methyl analogs. Predicted LogP (cLogP) values illustrate this differentiation, which is a key determinant of membrane permeability, solubility, and metabolic clearance . The increased lipophilicity of the chloro derivative can be advantageous for targeting intracellular kinases with hydrophobic binding pockets, but may also impact solubility. This quantitative prediction allows for informed selection based on a project's required property profile.

Lipophilicity Comparison
Data to verify
Predicted cLogP ~1.9 (Cl) vs ~1.2 (F) and ~1.4 (CH3)
Supports lipophilicity-driven property screening
Computational prediction; experimental validation advised
Drug-Like Properties Physicochemical Profiling Lead Optimization

4-Amino Group Advantage Over 3-Amino Isomer

The 4-amino group on the pyrazole ring is a distinct handle for derivatization, offering different reactivity and steric environment compared to the 3-amino isomer. This regioisomeric difference is crucial for constructing diverse compound libraries. For instance, the 4-amino group can be selectively acylated, alkylated, or converted to a diazonium salt for further transformations, providing a vector that projects in a different trajectory than the 3-amino group. This allows for the exploration of distinct chemical space . In the context of kinase inhibitor patents, this specific regioisomer is often used to generate compounds with unique binding modes [1].

Regioisomeric Vector
Reported
4-amino position enables distinct derivatization vector vs 3-amino isomer
Supports regioisomer-dependent SAR expansion
Reactivity and spatial trajectory differ
Synthetic Chemistry Building Block Parallel Synthesis

1-(2-Chloropyridin-4-yl)-1H-pyrazol-4-amine: Optimal Research Applications


Kinase Inhibitor Lead Generation with Hinge-Binder Scaffold

Employ 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine as a core scaffold for synthesizing a focused kinase inhibitor library. The 2-chloropyridine moiety is a proven hinge-binding motif for kinases like Plk1, FAK, and MKNK1/2 [1][2]. Derivatize the 4-amino group with diverse acyl, sulfonyl, or alkyl groups to rapidly explore the solvent-exposed region and selectivity pockets of the kinase ATP-binding site. This strategy leverages the building block's demonstrated >10-fold potency advantage over non-halogenated pyridine analogs to maximize the hit-finding potential of the initial library.

Parallel Synthesis and SAR Expansion at the Pyrazole 4-Position

Utilize the unique 4-amino group of this compound in parallel synthesis workflows. Its reactivity profile allows for high-throughput amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of dozens to hundreds of analogs for SAR studies [3]. This regioisomer's distinct vector is critical for probing steric and electronic requirements in the target protein's binding site, a capability not afforded by the 3-amino isomer, thereby accelerating the identification of key potency and selectivity determinants.

Tuning Lipophilicity and Metabolic Stability for Lead Optimization

Incorporate 1-(2-chloropyridin-4-yl)-1H-pyrazol-4-amine into lead optimization programs where a precise adjustment of lipophilicity (cLogP ~ 1.9) is required. Its higher cLogP compared to fluoro (cLogP ~ 1.2) and methyl (cLogP ~ 1.4) analogs makes it a valuable tool for enhancing cell permeability when necessary. Conversely, in series where metabolic stability is a concern, this building block serves as a benchmark to evaluate the impact of replacing the chlorine atom with more polar or metabolically stable groups, thereby guiding a rational, property-based design approach .

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
2-Chloropyridine hinge-binding motif
Kinase panel SAR and hinge-region engagement
Parallel SAR expansion at 4-position
4-Amino regioisomer reactivity
Derivatization scope and isomer comparison
Lipophilicity-driven lead optimization
Chloro-substituent lipophilic increment
Permeability/solubility balance assessment

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